molecular formula C13H13NO2 B3256767 (2-Methoxyphenyl)(pyridin-2-yl)methanol CAS No. 27652-91-1

(2-Methoxyphenyl)(pyridin-2-yl)methanol

Cat. No.: B3256767
CAS No.: 27652-91-1
M. Wt: 215.25 g/mol
InChI Key: RYTMGNRIMAHOFD-UHFFFAOYSA-N
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Description

“(2-Methoxyphenyl)(pyridin-2-yl)methanol” is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is used as a pyridylalcohol with hypoglycemic activity and potential apoptotic effect in human leukemia cells . It is also an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Synthesis Analysis

The synthesis of “this compound” involves several steps. For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . In another example, a multi-response nonlinear optimization model has been used in a biocatalytic asymmetric reduction .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a methoxyphenyl group and a pyridin-2-yl group attached to a methanol molecule . The structure suggests a cis-relationship between the two aryl rings in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve multiple steps. For example, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It is slightly soluble in water .

Scientific Research Applications

  • Synthesis and Characterization : Wu Feng (2011) synthesized a novel compound using malononitrile, 4-methoxybenzaldehyde, and piperidine, starting with methanol, demonstrating a multi-component reaction at room temperature. This study contributes to the understanding of synthetic pathways involving (2-Methoxyphenyl)(pyridin-2-yl)methanol derivatives (Wu Feng, 2011).

  • Surface Enhanced Raman Scattering (SERS) Applications : E. Pięta et al. (2015) explored the use of SERS and generalized two-dimensional correlation analysis to characterize pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers, including (diphenylphosphoryl)(pyridine-2-yl)methanol. This research is significant for understanding the interaction of such compounds with different metal surfaces (Pięta et al., 2015).

  • Photophysics and Intramolecular Processes : A study by S. Behera et al. (2015) on the photophysical characteristics of analogs of this compound in different solvents reveals insights into intramolecular processes like charge transfer and proton transfer, vital for understanding the photophysical behavior of such compounds (Behera et al., 2015).

  • Catalysis and Chemical Transformations : T. Sammakia and T. Hurley (2000) demonstrated the use of 2-acyl-4-aminopyridines, derived from this compound, as catalysts for selective chemical reactions. This study is crucial for understanding how such compounds can be used as catalysts in organic synthesis (Sammakia & Hurley, 2000).

  • Biocatalysis and Enantioselective Synthesis : Engin Şahin et al. (2019) investigated the use of Lactobacillus paracasei for the enantioselective synthesis of (S)-phenyl(pyridin-2-yl)methanol. This study is significant for the field of biocatalysis and the production of enantiomerically pure compounds (Şahin et al., 2019).

  • Coordination Chemistry : P. Bourosh et al. (2018) synthesized and studied Iron(II) complexes with this compound derivatives as ligands. Such studies are essential for understanding the coordination chemistry of these compounds (Bourosh et al., 2018).

Safety and Hazards

“(2-Methoxyphenyl)(pyridin-2-yl)methanol” is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for “(2-Methoxyphenyl)(pyridin-2-yl)methanol” could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, the pyrrolidine ring, which is a nitrogen heterocycle used widely by medicinal chemists, could be explored for the treatment of human diseases .

Mechanism of Action

Target of Action

Compounds with similar structures have been studied

Mode of Action

It’s known that the compound can undergo oxidation reactions . The exact interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s known that similar compounds can influence various biochemical processes . The downstream effects of these interactions are yet to be fully understood.

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular levels .

Properties

IUPAC Name

(2-methoxyphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-12-8-3-2-6-10(12)13(15)11-7-4-5-9-14-11/h2-9,13,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTMGNRIMAHOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281980
Record name α-(2-Methoxyphenyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27652-91-1
Record name α-(2-Methoxyphenyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27652-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2-Methoxyphenyl)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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